molecular formula C18H38S<br>CH3-(CH2)17-SH<br>C18H38S B147371 1-Octadecanethiol CAS No. 2885-00-9

1-Octadecanethiol

Cat. No.: B147371
CAS No.: 2885-00-9
M. Wt: 286.6 g/mol
InChI Key: QJAOYSPHSNGHNC-UHFFFAOYSA-N
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Description

C18H38S . It is a long-chain alkanethiol characterized by an 18-carbon alkyl chain terminated with a thiol group (-SH). This compound is known for its hydrophobic properties and is commonly used in the formation of self-assembled monolayers on metal surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octadecanethiol can be synthesized through several methods, including:

    Reduction of Octadecanesulfonyl Chloride: This method involves the reduction of octadecanesulfonyl chloride using reducing agents like lithium aluminum hydride (LiAlH4) to yield this compound.

    Thiolation of Octadecane: Another method involves the direct thiolation of octadecane using hydrogen sulfide (H2S) in the presence of a catalyst.

Industrial Production Methods: In industrial settings, this compound is often produced through the thiolation of octadecane using hydrogen sulfide under controlled conditions. The reaction is typically carried out in a high-pressure reactor to ensure complete conversion and high yield .

Chemical Reactions Analysis

1-Octadecanethiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides (R-S-S-R) using oxidizing agents like hydrogen peroxide (H2O2) or iodine (I2).

    Reduction: The thiol group can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), iodine (I2)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halides, alkoxides

Major Products Formed:

  • Disulfides (R-S-S-R)
  • Alkanes (R-H)
  • Substituted thiols (R-X)

Comparison with Similar Compounds

  • 1-Dodecanethiol
  • 1-Hexadecanethiol
  • 1-Octanethiol

Properties

IUPAC Name

octadecane-1-thiol
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InChI

InChI=1S/C18H38S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-18H2,1H3
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InChI Key

QJAOYSPHSNGHNC-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCS
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Molecular Formula

CH3(CH2)17SH, Array, C18H38S
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DSSTOX Substance ID

DTXSID0062686
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Molecular Weight

286.6 g/mol
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Physical Description

1-octadecanethiol appears as white powder with an extremely unpleasant smell. May be harmful by ingestion, inhalation or through skin contact. Eye, skin and respiratory irritant., Greasy, white semi-solid with a disagreeable, offensive odor; [CHEMINFO], OILY WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., Solid or liquid (above 77 °F).
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Flash Point

185 °C, 185 °C c.c.
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Solubility

Insoluble (NIOSH, 2023), Solubility in water: none, Insoluble
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Density

0.85 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.85, 0.85
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CAS No.

2885-00-9, 17322-94-0
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Melting Point

77 °F (NIOSH, 2023), 24-31 °C, 77 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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